4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid
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Overview
Description
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid, also known as camphoric acid, is a white crystalline substance with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is derived from the oxidation of camphor and exists in three optically different forms . This compound is known for its applications in pharmaceuticals and other industries.
Preparation Methods
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid can be synthesized through the oxidation of camphor using nitric acid . The reaction involves the following steps:
Oxidation: Camphor is oxidized with nitric acid to produce camphoric acid.
Purification: The resulting product is purified through recrystallization.
Industrial production methods typically involve large-scale oxidation processes and subsequent purification steps to ensure high purity and yield .
Chemical Reactions Analysis
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into other cyclopentane derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include nitric acid for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the pharmaceutical industry for the synthesis of drugs and other medicinal compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the specific biological context . The exact pathways and targets involved vary based on the application and the specific derivative of the compound being studied.
Comparison with Similar Compounds
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: This compound has a similar structure but differs in the position of the methyl groups.
Cyclopentane-1,3-dicarboxylic acid: This compound lacks the additional methyl groups present in this compound.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4,4,5-trimethylcyclopentane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)4-7(9(13)14)10(5,2)3/h5-7H,4H2,1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSICSGXUBUSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C1(C)C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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